molecular formula C21H29O4P B14352971 Nonyl diphenyl phosphate CAS No. 96663-10-4

Nonyl diphenyl phosphate

Cat. No.: B14352971
CAS No.: 96663-10-4
M. Wt: 376.4 g/mol
InChI Key: BKENCPVCULYKSA-UHFFFAOYSA-N
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Description

Nonyl diphenyl phosphate (NDPP) is an organophosphate ester (OPE) characterized by a phosphate core substituted with one nonyl group (C₉H₁₉) and two phenyl groups. It belongs to the aryl-alkyl phosphate subclass, which combines aromatic and aliphatic substituents to balance properties such as flame retardancy, plasticizing efficiency, and environmental persistence. These compounds share a common diphenyl phosphate backbone, with variations in substituent size and polarity influencing their applications and environmental impacts.

Properties

CAS No.

96663-10-4

Molecular Formula

C21H29O4P

Molecular Weight

376.4 g/mol

IUPAC Name

nonyl diphenyl phosphate

InChI

InChI=1S/C21H29O4P/c1-2-3-4-5-6-7-14-19-23-26(22,24-20-15-10-8-11-16-20)25-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3

InChI Key

BKENCPVCULYKSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl diphenyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Nonyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine oxides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Nonyl diphenyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of nonyl diphenyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein function. The compound is also known to act as an endocrine disruptor, mimicking the action of natural hormones and binding to hormone receptors, thereby affecting hormonal balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the phosphate core dictate key physicochemical properties (Table 1). For example:

  • Thermal Stability : Bulky aryl groups (e.g., phenyl in NDPP) improve thermal stability, making NDPP suitable for high-temperature polymer applications, similar to triphenyl phosphate (TPhP) .

Table 1. Comparison of Key Properties

Compound Molecular Formula Substituents log Kow* Primary Use
Nonyl diphenyl phosphate C₂₁H₂₉O₄P C₉H₁₉, 2×C₆H₅ ~8.5† Flame retardant, plasticizer
2-Ethylhexyl diphenyl phosphate (EHDPP) C₂₀H₂₇O₄P C₈H₁₇, 2×C₆H₅ 7.2 PVC plasticizer
Cresyl diphenyl phosphate (CDP) C₁₉H₁₇O₄P CH₃C₆H₄, 2×C₆H₅ 6.8 Hydraulic fluids
Triphenyl phosphate (TPhP) C₁₈H₁₅O₄P 3×C₆H₅ 4.6 Electronics, coatings

*Estimated from structural analogs ; †Predicted using EPI Suite.

Environmental Behavior and Toxicity
  • Persistence : NDPP’s long alkyl chain may slow hydrolysis compared to TPhP, which degrades rapidly in water to diphenyl phosphate (DPHP) . However, DPHP itself is persistent and detected in human urine as a metabolite of multiple OPEs .
  • Enzyme Inhibition : Arylphosphates like NDPP inhibit carboxylesterase (CBE) activity, a trait absent in alkylphosphates (e.g., tributyl phosphate) . Neutralizing the phosphate’s negative charge (e.g., methylating DPHP to diphenyl methyl phosphate) enhances inhibition potency by 100-fold .
  • Ecototoxicity : Substituted diphenyl phosphates like EHDPP and IPPP are linked to developmental defects in aquatic organisms . NDPP’s higher hydrophobicity may exacerbate bioaccumulation in marine food webs .

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